molecular formula C15H19F2N3O4 B8515954 4-(2,6-Difluoro-4-nitro-phenyl)-piperazine-1-carboxylic acid tert-butyl ester

4-(2,6-Difluoro-4-nitro-phenyl)-piperazine-1-carboxylic acid tert-butyl ester

Cat. No. B8515954
M. Wt: 343.33 g/mol
InChI Key: QSVYZDCJRCZHFY-UHFFFAOYSA-N
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Patent
US08841306B2

Procedure details

To a solution of 4-(2,6-difluoro-4-nitro-phenyl)-piperazine-1-carboxylic acid tert-butyl ester (Intermediate II) (30 g, 0.09 mol), in methanol (500 mL) under argon atmosphere was added 10% Pd/C (4.5 g, 15 mol% by weight). Flask was evacuated and hydrogen was introduced with the help of balloon. The reaction mixture was stirred under hydrogen and progress of the reaction was monitored by TLC. On completion, the reaction mixture was filtered through celite pad using methanol as solvent. The filterate was evaporated to provide title compound (26 g, 95%) as pale yellow solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
4.5 g
Type
catalyst
Reaction Step One
Yield
95%

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][N:11]([C:14]2[C:19]([F:20])=[CH:18][C:17]([N+:21]([O-])=O)=[CH:16][C:15]=2[F:24])[CH2:10][CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2]>CO.[Pd]>[C:1]([O:5][C:6]([N:8]1[CH2:9][CH2:10][N:11]([C:14]2[C:15]([F:24])=[CH:16][C:17]([NH2:21])=[CH:18][C:19]=2[F:20])[CH2:12][CH2:13]1)=[O:7])([CH3:4])([CH3:2])[CH3:3]

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCN(CC1)C1=C(C=C(C=C1F)[N+](=O)[O-])F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCN(CC1)C1=C(C=C(C=C1F)[N+](=O)[O-])F
Name
Quantity
500 mL
Type
solvent
Smiles
CO
Name
Quantity
4.5 g
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred under hydrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Flask was evacuated
ADDITION
Type
ADDITION
Details
hydrogen was introduced with the help of balloon
FILTRATION
Type
FILTRATION
Details
On completion, the reaction mixture was filtered through celite pad
CUSTOM
Type
CUSTOM
Details
The filterate was evaporated

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CCN(CC1)C1=C(C=C(C=C1F)N)F
Measurements
Type Value Analysis
AMOUNT: MASS 26 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 92.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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